molecular formula C₂₀H₂₃N₃O₁₁ B1142434 Entacapone 4-β-D-Glucuronide CAS No. 314058-42-9

Entacapone 4-β-D-Glucuronide

Katalognummer: B1142434
CAS-Nummer: 314058-42-9
Molekulargewicht: 481.41
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Entacapone 4-β-D-Glucuronide is a metabolite of entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). Entacapone is primarily used in the treatment of Parkinson’s disease to enhance the efficacy of levodopa by inhibiting its peripheral metabolism. The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which is a common pathway for drug metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Entacapone 4-β-D-Glucuronide involves the glucuronidation of entacapone. This process typically uses glucuronosyltransferase enzymes to transfer glucuronic acid to entacapone. The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and appropriate buffers to maintain the pH.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified using techniques such as chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Entacapone 4-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved under acidic or enzymatic conditions to release the parent compound, entacapone.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

    Conjugation: UDP-glucuronic acid and glucuronosyltransferase enzymes.

Major Products Formed:

    Hydrolysis: Entacapone and glucuronic acid.

    Conjugation: this compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Entacapone functions as a selective and reversible inhibitor of COMT, which is an enzyme responsible for the metabolism of catecholamines, including dopamine. By inhibiting this enzyme, entacapone enhances the pharmacokinetics of levodopa, leading to improved clinical outcomes in patients with Parkinson's disease.

Clinical Studies and Efficacy

Numerous clinical trials have demonstrated the effectiveness of entacapone as an adjunct therapy in Parkinson's disease. The following table summarizes key findings from significant studies:

Study NameSample SizeDurationPrimary Outcome MeasuresResults
Nordic Study67624 weeksTime spent "On" during daily activitiesSignificant increase in "On" time with entacapone compared to placebo
SEESAW Study37624 weeksProportion of awake time spent "On"Patients showed improved "On" time and reduced motor fluctuations
CELOMEN Study29524 weeksUPDRS Parts II and III scoresReduction in UPDRS scores indicating improved motor function

Key Findings

  • Improved Motor Function : Patients receiving entacapone experienced significant improvements in motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).
  • Reduction in Fluctuations : The studies consistently reported a reduction in "Off" time, indicating better control over Parkinsonian symptoms.

Safety Profile and Side Effects

Entacapone has a well-documented safety profile. Common side effects include:

  • Dyskinesia
  • Nausea
  • Diarrhea

The incidence of severe adverse effects is low, making it a viable option for long-term management of Parkinson's disease .

Future Research Directions

Research continues to explore the broader implications of Entacapone 4-β-D-Glucuronide beyond its current applications:

  • Combination Therapies : Investigating its use in combination with other Parkinson's medications to enhance efficacy.
  • Pharmacogenomics : Understanding how genetic variations affect individual responses to entacapone therapy.
  • New Formulations : Developing sustained-release formulations to improve patient compliance and therapeutic outcomes.

Wirkmechanismus

The mechanism of action of Entacapone 4-β-D-Glucuronide is primarily related to its role as a metabolite of entacapone. Entacapone inhibits COMT, thereby increasing the bioavailability of levodopa. The glucuronide conjugate is a result of the body’s attempt to enhance the solubility and excretion of entacapone. The molecular targets include COMT and the pathways involved in levodopa metabolism.

Vergleich Mit ähnlichen Verbindungen

    Tolcapone: Another COMT inhibitor used in Parkinson’s disease treatment. Unlike entacapone, tolcapone can cross the blood-brain barrier and inhibit central COMT.

    Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone and tolcapone.

Comparison:

    Tolcapone vs. Entacapone 4-β-D-Glucuronide: Tolcapone has a central action, whereas this compound is primarily involved in peripheral metabolism.

    Opicapone vs. This compound: Opicapone provides a more sustained inhibition of COMT, leading to less frequent dosing requirements.

This compound is unique in its role as a metabolite, contributing to the overall pharmacokinetic profile of entacapone and its therapeutic effects in Parkinson’s disease management.

Eigenschaften

CAS-Nummer

314058-42-9

Molekularformel

C₂₀H₂₃N₃O₁₁

Molekulargewicht

481.41

Synonyme

4-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-6-nitropheny β-D-Glucopyranosiduronic Acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.